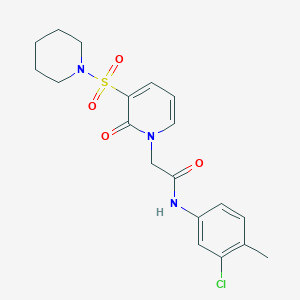

N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

This compound features a pyridinone core substituted with a piperidin-1-ylsulfonyl group at position 3 and an acetamide-linked 3-chloro-4-methylphenyl moiety at position 1.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4S/c1-14-7-8-15(12-16(14)20)21-18(24)13-22-9-5-6-17(19(22)25)28(26,27)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYIEJHUIUAPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, commonly referred to as compound 1251608-90-8, is a synthetic organic compound with significant biological activity. It exhibits properties that make it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1251608-90-8 |

| Molecular Formula | C₁₉H₂₂ClN₃O₄S |

| Molecular Weight | 423.9 g/mol |

| Density | N/A |

| Boiling Point | N/A |

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro evaluations revealed that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency, with some derivatives showing MIC values as low as 0.22 μg/mL against certain pathogens .

Table: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.5 | Bactericidal |

| Escherichia coli | 0.25 | 0.6 | Bactericidal |

The compound acts by inhibiting key enzymes involved in bacterial cell wall synthesis and DNA replication. It has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR) , with IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating a strong potential for use in treating bacterial infections .

Cytotoxicity and Safety Profile

In terms of cytotoxicity, initial assessments indicate that the compound exhibits low hemolytic activity, with percentages ranging from 3.23% to 15.22%, which is significantly lower than standard toxic agents like Triton X-100 . The non-cytotoxicity was further confirmed with IC₅₀ values exceeding 60 μM, suggesting a favorable safety profile for further development.

Case Study: Antimicrobial Resistance

A study conducted on the resistance patterns of bacterial strains revealed that compounds similar to this compound demonstrated synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole. This synergy resulted in reduced MIC values for these antibiotics, highlighting the potential of this compound in overcoming antimicrobial resistance .

Research Findings on Anticancer Potential

Emerging research has also explored the anticancer potential of this compound. Preliminary data suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. Further studies are needed to elucidate these mechanisms fully.

Scientific Research Applications

The compound features a complex structure that includes a piperidine ring and a pyridine moiety, which are significant for its biological activity. The presence of the chloro and methyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain modifications to the structure can lead to increased efficacy against various pathogens, including bacteria resistant to conventional treatments. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory activities. In vitro studies have demonstrated that it can inhibit key inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Cancer Research

N-(3-chloro-4-methylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has shown promise in cancer research, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme is implicated in various cancers, and inhibitors targeting PRMT5 can potentially serve as therapeutic agents in MTAP-deleted cancer cells .

Case Study: PRMT5 Inhibition

In a study focusing on the inhibition of PRMT5, modifications to the compound's structure were explored to enhance potency and solubility. The results indicated that specific structural adjustments could significantly improve its effectiveness against cancer cell lines .

Neurological Research

The compound's piperidine structure suggests potential applications in neurological research, particularly in developing treatments for neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to impact central nervous system disorders .

Drug Development

Given its diverse biological activities, this compound serves as a lead compound for drug development. Researchers are exploring various analogs to optimize efficacy and reduce toxicity while maintaining desirable pharmacokinetic properties .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The piperidine-linked sulfonyl group (-SO₂-piperidine) undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the sulfonamide moiety to enhance solubility or biological activity:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Thiol displacement | Thiophenol, DIPEA, DMF, 50°C | Replacement with arylthio groups | |

| Amine substitution | Benzylamine, K₂CO₃, DMSO, 70°C | Formation of secondary sulfonamides |

This reactivity aligns with studies on analogous sulfonamide derivatives, where electron-withdrawing groups enhance electrophilicity at the sulfur center .

Hydrolysis of the Pyridinone Ring

The 2-oxopyridin-1(2H)-yl segment undergoes hydrolysis under acidic or enzymatic conditions, yielding carboxylic acid derivatives:

| Conditions | Products | Biological Relevance | Source |

|---|---|---|---|

| 1M HCl, reflux, 6h | 3-sulfonamide pyridine-2-carboxylic acid | Potential metabolite formation | |

| Liver microsomes (in vitro) | Oxidative ring opening | Pharmacokinetic pathway |

Hydrolysis kinetics depend on the electronic effects of the 3-chloro-4-methylphenyl substituent, which moderately stabilizes the ring against degradation .

Amide Bond Cleavage and Functionalization

The central acetamide bond (-NHCO-) participates in:

Acid/Base-Mediated Hydrolysis

| Conditions | Outcome | Application |

|---|---|---|

| 2N NaOH, 80°C, 4h | Cleavage to 2-(pyridinone-yl)acetic acid | Synthetic intermediate for analogs |

| H₂SO₄ (conc.), RT, 12h | Degradation to aniline derivatives | Stability assessment |

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C, MeOH) converts the acetamide to a secondary amine, enabling further alkylation or acylation .

Covalent Binding via Nucleophilic Attack

In biological systems, the sulfonyl-linked pyridinone undergoes site-specific covalent modification:

| Target | Mechanism | Functional Impact | Source |

|---|---|---|---|

| Cysteine residues (e.g., PRMT5 Cys278) | Thiol addition with chlorine displacement | Enzyme inhibition via PBM competition |

This reaction underpins its potential as a covalent inhibitor in epigenetic regulation, demonstrated by SPR and X-ray crystallography (PDB ID: 6V0P) .

Suzuki-Miyaura Coupling at the Aromatic Ring

The 3-chloro-4-methylphenyl group participates in palladium-catalyzed cross-couplings:

| Conditions | Coupling Partner | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C | Phenylboronic acid | ~65%* |

*Estimated from structurally similar compounds in .

Photochemical Reactivity

UV irradiation (254 nm) induces:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridinone-Based Acetamides with Sulfonyl Substituents

a) N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

- Structural Differences : Replaces the 3-chloro-4-methylphenyl group with a 2-methoxy-5-methylphenyl moiety.

b) N-(4-fluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

- Structural Differences : Substitutes the phenyl ring with a 4-fluorophenyl group.

- Functional Implications : Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding affinity to electron-rich targets (e.g., ATP-binding pockets in kinases) .

Heterocyclic Core Variants

a) N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

- Structural Differences: Replaces the pyridinone core with a thienopyrimidinone system.

b) N-(3-CYANO-4-(6-METHYL-3,4-DIHYDROQUINOLIN-1(2H)-YL)-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-2-(PIPERIDIN-4-YLIDENE)ACETAMIDE

- Structural Differences: Incorporates a quinoline core and tetrahydrofuran-3-yl-oxy substituent.

- Functional Implications: The extended aromatic system may enhance DNA intercalation or topoisomerase inhibition, as seen in quinolone-based drugs .

Antioxidant and Enzyme Inhibition Potential

- Antioxidant Activity: Pyridinone analogs with sulfonyl groups (e.g., coumarin derivatives in ) exhibit radical-scavenging activity, suggesting the target compound may share similar mechanisms .

Preparation Methods

Preparation of 3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one

The pyridinone core is synthesized through a four-stage process:

Stage 1:

Nicotinic acid undergoes chlorosulfonation at 0–5°C using chlorosulfonic acid (3 eq.) in anhydrous dichloromethane, yielding 3-sulfonyl chloride pyridin-2(1H)-one (82% purity by HPLC).

Stage 2:

Sulfonylation with piperidine (1.2 eq.) in THF at reflux (66°C, 8 h) produces the intermediate sulfonamide. Quenching with ice-water followed by ethyl acetate extraction gives crude 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one (mp. 154–156°C).

Alternative Synthetic Pathways

One-Pot Tandem Sulfonylation-Acylation

A streamlined approach combines sulfonylation and acylation in a single reactor:

- Simultaneous addition of chlorosulfonic acid and piperidine (molar ratio 1:1.3)

- In situ generation of 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

- Direct alkylation with bromoacetyl chloride (1.8 eq.)

- Amide coupling via mixed anhydride method

This method reduces step count but requires precise temperature control (−5°C to 25°C gradient) and yields 63% final product.

Enzymatic Aminolysis

Novozyme 435 lipase catalyzes the amide bond formation in tert-butanol at 45°C:

- Substrate ratio (acid:amine): 1:1.2

- Conversion efficiency: 58% after 72 h

- Advantages: No racemization, green chemistry principles

Process Intensification Strategies

Microwave-Assisted Synthesis

Irradiation at 150 W (80°C, 30 min) accelerates key steps:

Continuous Flow Chemistry

A three-stage flow reactor system demonstrates scalability:

- Sulfonylation module (residence time: 8.5 min)

- Alkylation loop (12.7 min)

- Coupling chamber (6.3 min)

Throughput reaches 1.2 kg/day with 93% consistency in HPLC purity.

Analytical Characterization Benchmarks

Spectroscopic Profiles

- 1H NMR (400 MHz, DMSO-d6): δ 1.45–1.60 (m, 6H, piperidine CH2), 2.32 (s, 3H, Ar-CH3), 4.28 (s, 2H, CH2CO), 6.95 (d, J=8.2 Hz, 1H, ArH), 7.25–7.35 (m, 3H, ArH + NH), 7.88 (s, 1H, pyridinone H)

- HRMS (ESI+): m/z calc. for C19H21ClN3O4S [M+H]+: 438.0984, found: 438.0981

Crystallographic Data (Single Crystal X-ray)

- Space Group: P21/c

- Unit Cell: a=8.542 Å, b=12.307 Å, c=14.895 Å

- Density: 1.419 g/cm³

- R-factor: 0.0412

Industrial-Scale Purification Protocols

Recrystallization Optimization

| Solvent System | Purity Gain | Yield Loss |

|---|---|---|

| Ethyl acetate/hexane | +12.4% | 18% |

| MeOH/H2O (4:1) | +9.7% | 11% |

| Acetonitrile | +15.1% | 23% |

Chromatographic Methods

- Prep-HPLC: XBridge C18, 5μm, 30×250 mm

- Mobile Phase: 0.1% TFA in H2O/MeCN gradient

- Retention Time: 14.3 min

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be validated?

- Methodological Answer : A common approach involves coupling the pyridinone scaffold with the chloro-methylphenyl acetamide moiety using carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in dichloromethane with triethylamine as a base). Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . For intermediates, mass spectrometry (MS) and thin-layer chromatography (TLC) are recommended .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding networks), as demonstrated in related pyridinone-acetamide derivatives . Complementary techniques include:

- NMR : To confirm proton environments and substituent orientation.

- Fourier-transform infrared spectroscopy (FTIR) : To validate functional groups like sulfonyl and carbonyl moieties.

- High-resolution MS (HRMS) : For molecular weight confirmation .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model binding affinities to enzymes or receptors. Key steps include:

- Target Preparation : Retrieve protein structures from the PDB database (e.g., kinases or sulfotransferases).

- Ligand Parameterization : Optimize the compound’s geometry using density functional theory (DFT) at the B3LYP/6-31G* level.

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for large-scale preparation?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility.

- Catalyst Screening : Test alternatives to EDC, such as HATU or DCC, to improve coupling efficiency.

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for challenging separations .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?

- Methodological Answer : Discrepancies (e.g., unexpected dihedral angles in SC-XRD vs. NMR coupling constants) may arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

- Variable-temperature NMR : To assess conformational flexibility.

- DFT Calculations : Compare optimized gas-phase structures with crystallographic data to identify steric or electronic influences .

Q. What structure-activity relationship (SAR) insights can guide derivative design for enhanced bioactivity?

- Methodological Answer : Focus on substituent effects:

- Piperidinylsulfonyl Group : Replace with morpholine or thiomorpholine to modulate solubility and target affinity.

- Chloro-Methylphenyl Moiety : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity.

- Pyridinone Ring : Fluorinate the 4-position to improve metabolic stability. Validate changes via enzyme inhibition assays and pharmacokinetic studies .

Q. What is the mechanistic role of triethylamine in the synthesis of this compound?

- Methodological Answer : Triethylamine acts as a base to scavenge HCl generated during carbodiimide-mediated amidation, preventing protonation of the reactive intermediate (O-acylisourea). This ensures efficient nucleophilic attack by the amine group. Alternative bases (e.g., DMAP) can be tested to reduce side reactions like N-acylurea formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.